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Compound of Interest

Compound Name: 4-Hydroxy-2-Butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4-
Hydroxy-2-butanone (CAS 590-90-9), a versatile bifunctional molecule with applications in
organic synthesis, including the preparation of pharmaceuticals and fragrances.[1][2] Due to a
scarcity of direct experimental thermochemical data in publicly accessible literature, this guide
synthesizes information from computational studies, established estimation methodologies, and
analogous compounds to provide a robust understanding of its energetic landscape.

Thermochemical Data Summary

Precise experimental determination of the thermochemical properties of 4-hydroxy-2-
butanone is not extensively documented. However, computational chemistry provides highly
reliable estimates. The following table summarizes key thermochemical data, with values for
the closely related compound 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) provided as
a benchmark, calculated using high-level quantum chemical methods.[3][4][5] It is also noted
that estimation methods like the Benson group contribution method have been used to
approximate these values for 4-hydroxy-2-butanone.[6]
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Estimated/Calc

. ulated Value
Thermochemic . Method of
Symbol (for 4-(4- Units L
al Property Determination
hydroxyphenyl
)-2-butanone)
Standard Molar Computational
Enthalpy of AfH°(Q) -299.4 +0.17 kJ-mol—1 (ccCA-CBS-2)[3]
Formation (gas) [41[5]
Computational
Standard Molar (RRHO
S%(9) 477.11 J-K-:mol-1 -
Entropy (gas) approximation)[3]
[4][5]
Molar Heat Computational
Capacity at (RRHO
Cp(g) 195.75 J-K~1.mol-* o
Constant approximation)[3]
Pressure (gas) [41[5]
Standard Gibbs Calculated from
Free Energy of AfG°(Q) -441.65 kJ-mol—1 AfH® and S°[3][4]
Formation (gas) [5]
Experimental
(Kinetics study of
L formation from
Activation
formaldehyde
Energy of Ea (form) 97.5+£3.5 kJ-mol—1
) and acetone
Formation
under
supercritical
conditions)[7]
Experimental
(Kinetics study of
Activation dehydration to
Energy of Ea (dehyd) 120.6 +5.8 kJ-mol—1 methyl vinyl
Dehydration ketone under

supercritical

conditions)[7]
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Methodologies for Thermochemical Property
Determination

This section details the primary experimental and computational protocols relevant to
determining the thermochemical properties of 4-hydroxy-2-butanone.

Computational Thermochemistry Protocol

High-accuracy computational methods are essential for determining the thermochemical
properties of molecules where experimental data is lacking. The following protocol is based on
methodologies reported for analogous compounds, providing reliable in silico data.[3][4][5]

o Geometry Optimization: The molecular geometry of 4-hydroxy-2-butanone is first optimized
using a robust Density Functional Theory (DFT) method, such as TPSS, with a triple-zeta
basis set like def2-TZVP.

 Vibrational Frequency Calculation: A frequency calculation is performed at the same level of
theory to confirm the optimized structure is a true minimum on the potential energy surface
(i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and
thermal corrections.

¢ Single-Point Energy Calculation: To achieve higher accuracy, single-point energy
calculations are performed on the optimized geometry using a more advanced and
extensively benchmarked method. The correlation consistent Composite Approach (ccCA-
CBS-2) or a high-level DFT functional like M06-2X with a larger basis set (e.g., def2-TZVPP)
is employed for this purpose.

o Enthalpy of Formation Calculation: The standard enthalpy of formation (AfH®) is calculated
using an isodesmic reaction scheme. This involves constructing a balanced reaction where
the number and types of chemical bonds are conserved on both the reactant and product
sides. This approach benefits from the cancellation of systematic errors in the quantum
chemical calculations. The enthalpy of the isodesmic reaction is calculated from the single-
point energies, and the AfH° of the target molecule is then derived using the known
experimental enthalpies of formation for the other species in the reaction.
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e Entropy and Heat Capacity Calculation: The standard molar entropy (S°) and heat capacity
(Cp) are computed directly from the results of the frequency calculation using the Rigid
Rotor-Harmonic Oscillator (RRHO) approximation within standard statistical mechanics
frameworks.

Benson Group Additivity Method

The Benson group additivity method is a well-established empirical approach for estimating
thermochemical properties of organic molecules in the gas phase.[8][9] The method is based
on the principle that a molecule's thermochemical properties can be approximated by summing
the contributions of its constituent functional groups.

e Molecular Decomposition: The 4-hydroxy-2-butanone molecule is dissected into a set of
defined polyvalent atomic groups. For 4-hydroxy-2-butanone, these groups would be:

o C-(CO)(H)3: A carbon atom bonded to a carbonyl group and three hydrogen atoms (the
methyl group).

o CO-(C)2: A carbonyl group bonded to two carbon atoms.

o C-(C)(CO)(H)2: A carbon atom bonded to another carbon, a carbonyl group, and two
hydrogen atoms.

o C-(C)(O)(H)2: A carbon atom bonded to a carbon, an oxygen, and two hydrogen atoms.
o O-(C)(H): An oxygen atom bonded to a carbon and a hydrogen atom (the hydroxyl group).

o Summation of Group Values: The tabulated, empirically derived values for the enthalpy of
formation, entropy, and heat capacity of each group are summed.

o Symmetry and Non-Nearest Neighbor Corrections: Corrections are applied for molecular
symmetry and any non-nearest neighbor interactions (e.g., gauche interactions) if applicable.

Experimental Calorimetry Protocols (Representative)

While specific calorimetric studies for 4-hydroxy-2-butanone were not identified, the following
are standard, representative protocols for determining the enthalpy of combustion and heat
capacity for small organic compounds.
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o Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of pure 4-hydroxy-2-
butanone is placed in a crucible within a high-pressure stainless steel vessel, the "bomb".

o Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately
30 atm. It is then submerged in a known quantity of water in an insulated container (the
calorimeter). The initial temperature of the water is recorded.

o Combustion: The sample is ignited remotely via an electrical fuse. The complete combustion
of the organic compound releases heat, which is transferred to the surrounding water and
the bomb, causing a temperature rise.

o Temperature Measurement: The temperature of the water is monitored and recorded at
regular intervals until a maximum temperature is reached and the system begins to cool.

o Calculation: The heat released by the combustion (q_reaction) is calculated from the
temperature change, the heat capacity of the calorimeter system (determined by combusting
a standard like benzoic acid), and corrections for the fuse wire and any side reactions (e.g.,
nitric acid formation). The standard enthalpy of combustion is then determined on a molar
basis.

o Enthalpy of Formation: The standard enthalpy of formation (AfH®) is calculated from the
experimental enthalpy of combustion using Hess's Law, along with the known standard
enthalpies of formation for CO2(g) and H20(]).

Reaction Pathways and Logical Relationships

The synthesis and decomposition of 4-hydroxy-2-butanone are key processes defining its
chemical context. Additionally, microbial pathways offer an alternative production route.

Synthesis via Aldol Condensation

4-Hydroxy-2-butanone is primarily synthesized through the aldol condensation of acetone and
formaldehyde.[1][2] This reaction can be catalyzed by acids or bases. The base-catalyzed
mechanism is depicted below.
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Caption: Base-catalyzed aldol condensation for 4-hydroxy-2-butanone synthesis.

Thermal Decomposition Pathway

Computational studies have shown that 4-hydroxy-2-butanone can undergo thermal
decomposition via a retro-ene reaction mechanism.[10] This unimolecular process proceeds
through a six-membered cyclic transition state.
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Caption: Thermal decomposition pathway of 4-hydroxy-2-butanone.

Microbial Synthesis Pathway

Certain microorganisms can produce 4-hydroxy-2-butanone as part of their metabolic
processes, particularly within the context of acetone-butanol fermentation.[11] The pathway
involves the reduction of acetoacetyl-CoA.
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Caption: Microbial synthesis of 4-hydroxy-2-butanone from Acetoacetyl-CoA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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